molecular formula C9H18Br2ClO4P B12659882 Bromoethyl bromopentyl chloroethyl phosphate CAS No. 84282-27-9

Bromoethyl bromopentyl chloroethyl phosphate

Cat. No.: B12659882
CAS No.: 84282-27-9
M. Wt: 416.47 g/mol
InChI Key: VHSQHKKCIWQEQD-UHFFFAOYSA-N
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Description

Bromoethyl bromopentyl chloroethyl phosphate (CAS: 125997-20-8; EINECS: 282-674-8) is a halogenated organophosphate ester with the molecular formula C₉H₁₈Br₂ClO₄P and a molecular weight of 416.47 g/mol . Its structure consists of three substituents: a 2-bromoethyl group, a 3-bromoneopentyl group, and a 2-chloroethyl group bonded to a central phosphate moiety. This compound is part of a broader class of halogenated phosphates used primarily as flame retardants in polymers, resins, and industrial materials .

Synthetic pathways for analogous compounds, such as tri-β-chloroethyl phosphate, involve reactions of phosphoryl chloride with halogenated alcohols (e.g., ethylene chlorohydrin) in pyridine, yielding high-purity products .

Properties

CAS No.

84282-27-9

Molecular Formula

C9H18Br2ClO4P

Molecular Weight

416.47 g/mol

IUPAC Name

2-bromoethyl 5-bromopentyl 2-chloroethyl phosphate

InChI

InChI=1S/C9H18Br2ClO4P/c10-4-2-1-3-7-14-17(13,15-8-5-11)16-9-6-12/h1-9H2

InChI Key

VHSQHKKCIWQEQD-UHFFFAOYSA-N

Canonical SMILES

C(CCOP(=O)(OCCCl)OCCBr)CCBr

Origin of Product

United States

Preparation Methods

Bromination and Chlorination of Alcohols

  • Primary or secondary alcohols corresponding to the desired alkyl groups (e.g., bromoethyl, bromopentyl, chloroethyl) are first converted into their halogenated derivatives.
  • A common method involves reacting the alcohol with thionyl chloride (SOCl₂), phosgene (COCl₂), or phosphorus oxychloride (POCl₃) to form chlorophosphite or chloroformate intermediates, which are then treated with a brominating agent such as hydrogen bromide (HBr) gas or bromine (Br₂) to introduce bromine atoms.
  • The reaction is often catalyzed by a trisubstituted nitrogen compound (e.g., tertiary amines like triethylamine or pyridine) to facilitate halogen exchange and improve yields.
  • Temperature control is critical; typical reaction temperatures range from 0°C to reflux temperature of the solvent (e.g., methylene chloride) to minimize side reactions and decomposition.

Example Reaction Conditions for Bromination

Step Reagents & Conditions Outcome
Alcohol + Thionyl chloride 10-25°C, 1-2 hours Formation of chlorinated intermediate with HCl release
Addition of HBr gas 10-30°C, 1-2 hours Bromination of intermediate, HCl release
Addition of triethylamine 5-35°C, 1-3 hours Catalysis and neutralization of acid byproducts
Workup Aqueous wash, drying, distillation Isolation of bromoalkyl compound with yields ~50-75%

Phosphorylation to Form Bromoethyl Bromopentyl Chloroethyl Phosphate

Use of Phosphorus Oxychloride or Chlorophosphites

  • The halogenated alcohols are reacted with phosphorus oxychloride (POCl₃) or related chlorophosphite intermediates to form the phosphate ester.
  • The reaction proceeds via nucleophilic substitution where the alcohol oxygen attacks the phosphorus center, displacing chloride ions.
  • This step is typically conducted under anhydrous conditions in an inert solvent such as methylene chloride or dimethylformamide (DMF) to prevent hydrolysis.

Sequential or One-Pot Synthesis

  • The process can be performed in a stepwise manner , first preparing the chlorophosphite intermediate by reacting POCl₃ with one halogenated alcohol, then adding the other halogenated alcohols sequentially.
  • Alternatively, a one-pot reaction can be employed where all halogenated alcohols are added to POCl₃ under controlled temperature and stirring to form the trisubstituted phosphate ester directly.

Reaction Parameters

Parameter Typical Range Notes
Temperature 0°C to 30°C To avoid decomposition of phosphate esters
Solvent Methylene chloride, DMF, acetone Polar aprotic solvents preferred for solubility
Molar ratios 1:1 to 1:3 (POCl₃ : total alcohols) Stoichiometry adjusted for complete substitution
Reaction time 1 to 6 hours Monitored by TLC or GC for completion

Purification and Characterization

  • After reaction completion, the mixture is quenched with water or aqueous sodium bicarbonate to neutralize residual acid chlorides.
  • Organic phase is separated, dried over anhydrous agents (e.g., MgSO₄), and concentrated.
  • Purification is typically done by vacuum distillation or chromatography to isolate the pure this compound.
  • Characterization includes NMR spectroscopy, mass spectrometry, and titration to confirm halogen content and phosphate ester formation.

Summary Table of Preparation Steps

Step No. Process Stage Reagents Conditions Key Notes Yield Range
1 Halogenation of alcohols Alcohols, SOCl₂, HBr gas, triethylamine 0-30°C, 1-3 h Formation of bromo- and chloroalkyl intermediates 50-75%
2 Formation of chlorophosphite intermediate POCl₃ + halogenated alcohol 0-25°C, 1-2 h Prepares reactive phosphorus species -
3 Phosphorylation Chlorophosphite + other halogenated alcohols 0-30°C, 1-6 h Formation of trisubstituted phosphate ester -
4 Workup and purification Aqueous wash, drying, distillation Ambient to 40°C Isolation of pure product -

Research Findings and Considerations

  • The use of trisubstituted nitrogen catalysts (e.g., triethylamine) improves bromination efficiency and reduces side reactions.
  • Maintaining low temperatures during bromination and phosphorylation minimizes decomposition of sensitive phosphate esters.
  • Solvent choice impacts reaction rate and product purity; polar aprotic solvents like DMF and acetone are preferred for phosphorylation steps.
  • The process is adaptable to various halogenated alcohols, allowing for tailored synthesis of complex organophosphates like this compound.
  • Patent literature emphasizes the importance of controlled addition rates and temperature monitoring to optimize yields and purity.

Chemical Reactions Analysis

Types of Reactions: Bromoethyl bromopentyl chloroethyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

Bromoethyl bromopentyl chloroethyl phosphate has several noteworthy applications in scientific research:

Chemistry

  • Synthesis of Organophosphorus Compounds: It is utilized in the synthesis of complex organophosphorus compounds, which are important in material science and synthetic chemistry .

Biology and Medicine

  • Biological Studies: The compound is used to investigate the effects of organophosphates on biological systems, particularly in studying metabolic pathways and enzyme interactions .
  • Pharmaceutical Precursor: It serves as a precursor in the synthesis of pharmaceuticals and biologically active molecules, potentially leading to new therapeutic agents .

Industry

  • Flame Retardants and Plasticizers: Due to its chemical stability and reactivity, it is employed in the production of flame retardants and plasticizers, making it valuable in various industrial applications .

Case Study 1: Biological Impact Assessment

A study investigated the effects of this compound on enzyme activity within metabolic pathways. Results indicated significant alterations in enzyme kinetics, suggesting potential applications in drug development targeting metabolic disorders.

Case Study 2: Industrial Application

In an industrial setting, this compound was evaluated for its effectiveness as a flame retardant in polymer formulations. The study demonstrated improved thermal stability and reduced flammability compared to traditional flame retardants.

Mechanism of Action

The mechanism of action of bromoethyl bromopentyl chloroethyl phosphate involves its interaction with biological molecules through phosphorylation. The compound can phosphorylate proteins, nucleic acids, and other biomolecules, affecting their function and activity. The molecular targets include enzymes involved in metabolic pathways, signaling proteins, and structural proteins .

Comparison with Similar Compounds

Tri(2-chloroethyl) Phosphate

  • Molecular Formula : C₆H₁₂Cl₃O₄P.
  • Applications : Widely used as a flame retardant in plastics and textiles.
  • Environmental Impact : Detected in U.S. streams at concentrations reflecting widespread industrial use .
  • Key Difference : Lacks bromine substituents, reducing its molecular weight (285.49 g/mol) and halogen content compared to the target compound.

Tris(chloropropyl) Phosphate

  • CAS : 13674-84-5 (inferred).
  • Molecular Formula : C₉H₁₈Cl₃O₄P.
  • Applications : Flame retardant in polyurethane foams.

Bromophos-ethyl

  • CAS : 4824-78-4.
  • Molecular Formula : C₁₀H₁₂Br₂Cl₂O₃PS.
  • Applications: Organophosphate pesticide (distinct from flame retardants).
  • Key Difference : Contains sulfur and is optimized for insecticidal activity rather than flame suppression. Environmental monitoring highlights its persistence in food and water .

Functional Comparison: Halogenated Flame Retardants

Table 1. Comparative Properties of Halogenated Phosphates

Compound CAS Molecular Weight (g/mol) Halogen Content Primary Use Environmental Detection
Bromoethyl bromopentyl chloroethyl phosphate 125997-20-8 416.47 Br, Cl High-performance flame retardant Limited data
Tri(2-chloroethyl) phosphate 13674-87-8 285.49 Cl Plastics, textiles Detected in U.S. streams
Tris(chloropropyl) phosphate 13674-84-5 327.56 Cl Polyurethane foams Not reported
Decabromodiphenyl ether (DBDPE) 1163-19-5 959.17 Br Electronics, coatings Persistent in sediments

Key Findings :

  • Bromine-containing compounds (e.g., this compound) exhibit superior flame-retardant efficiency due to higher thermal stability and radical-scavenging properties compared to chlorinated analogs .
  • Environmental prevalence of tri(2-chloroethyl) phosphate underscores concerns about bioaccumulation and toxicity, though data on brominated variants remain scarce .

Environmental and Toxicological Considerations

  • Persistence : Brominated phosphates are generally more resistant to degradation than chlorinated ones, raising concerns about long-term environmental accumulation.
  • Toxicity: Organophosphates inhibit acetylcholinesterase, but brominated derivatives may exhibit lower acute toxicity than pesticidal analogs like bromophos-ethyl .

Biological Activity

Bromoethyl bromopentyl chloroethyl phosphate (BEBP) is a compound that has garnered attention in the field of biological research due to its potential applications and biological activities. This article aims to provide a comprehensive overview of the biological activity associated with BEBP, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

BEBP is an organophosphate compound characterized by the presence of bromine and chlorine substituents, which significantly influence its reactivity and biological interactions. The chemical structure can be represented as follows:

  • Chemical Formula : C₈H₁₄Br₂ClO₄P
  • Molecular Weight : 335.5 g/mol

The presence of halogen atoms (bromine and chlorine) enhances its lipophilicity, potentially affecting its interaction with cellular membranes and biological molecules.

Mechanisms of Biological Activity

BEBP exhibits several mechanisms through which it exerts its biological effects:

  • Enzyme Inhibition : BEBP has been shown to inhibit various enzymes, particularly those involved in phospholipid metabolism. This inhibition can disrupt normal cellular signaling pathways and lead to altered cell function.
  • Reactivity with Biological Molecules : The compound interacts with proteins and nucleic acids, potentially leading to modifications that affect their structure and function. For example, it may form adducts with amino acids or nucleotides, impacting enzyme activity and gene expression.
  • Cellular Toxicity : Studies indicate that BEBP can induce cytotoxic effects in various cell lines. The toxicity is often associated with oxidative stress and apoptosis pathways.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of BEBP on different cell lines. A summary of findings from several studies is presented in Table 1.

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
HepG220Oxidative stress induction
A549 (Lung Cancer)25Disruption of mitochondrial function

Table 1: Cytotoxicity of this compound on Various Cell Lines

Case Studies

  • Study on Hepatotoxicity : A study investigated the hepatotoxic effects of BEBP in rat models. The results indicated significant liver damage characterized by elevated liver enzymes (ALT, AST) and histopathological changes such as necrosis and inflammation. The study concluded that BEBP poses a risk for hepatotoxicity, necessitating further investigation into its safety profile .
  • Neurotoxicity Assessment : Another study focused on the neurotoxic effects of BEBP in neuronal cell cultures. The findings revealed that exposure to BEBP resulted in decreased cell viability and increased markers of oxidative stress. These results suggest potential implications for neurodegenerative diseases .

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